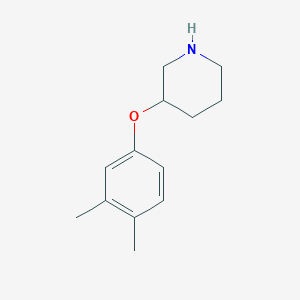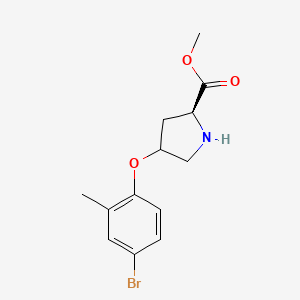
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
Overview
Description
The compound’s name suggests it is a methyl ester of a pyrrolidine carboxylic acid, with a bromo-methylphenyl ether substituent.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the bromo-methylphenyl ether group and the esterification to form the methyl ester.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information on the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity could be studied by subjecting it to various conditions and observing the resulting reactions. The bromine atom might make the compound susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques.Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. As a general rule, compounds containing bromine should be handled with care due to the potential for bromine to cause irritation or burns.
Future Directions
Future research on the compound might involve further studies on its synthesis, reactivity, and potential uses. If it shows promising biological activity, it could be developed into a drug or other therapeutic agent.
properties
IUPAC Name |
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKUOGOMLYRVOK-DTIOYNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



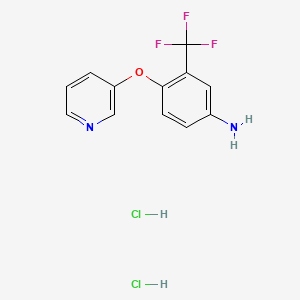
![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)
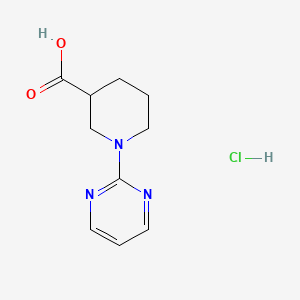
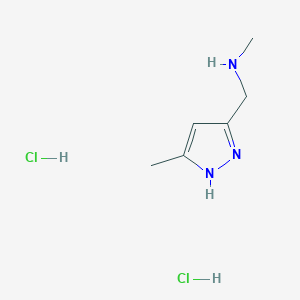
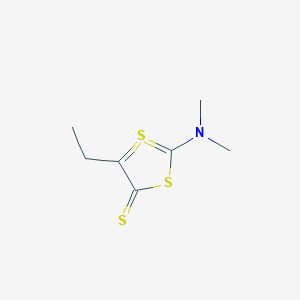
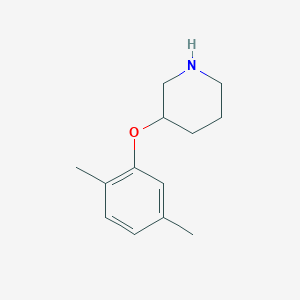
![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
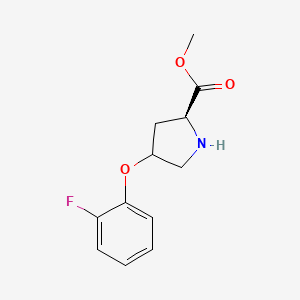
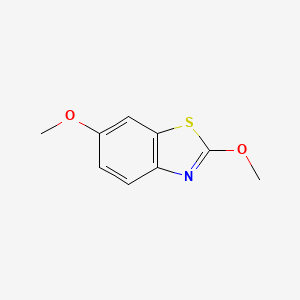
![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
